molecular formula C15H20O3 B054194 Isomerulidial CAS No. 121843-89-8

Isomerulidial

Cat. No.: B054194
CAS No.: 121843-89-8
M. Wt: 248.32 g/mol
InChI Key: NFLNZGQBGCPDMT-DZGBDDFRSA-N
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Description

Isomerulidial is a naturally occurring compound known for its unique chemical structure and diverse biological activities. It belongs to the class of iridoids, which are a type of monoterpenoid. These compounds are often found in plants and are known for their various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isomerulidial typically involves several steps, starting from simple precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the iridoid skeleton. This is followed by various functional group modifications to achieve the final structure of this compound.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as specific plants known to contain high levels of this compound. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate pure this compound.

Chemical Reactions Analysis

Types of Reactions: Isomerulidial undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Isomerulidial has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of natural product-based pharmaceuticals and as a bioactive ingredient in various formulations.

Mechanism of Action

The mechanism of action of Isomerulidial involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    Aucubin: Known for its anti-inflammatory and hepatoprotective effects.

    Catalpol: Studied for its neuroprotective and anti-diabetic properties.

Isomerulidial stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Properties

IUPAC Name

(1aS,5aR,6S,6aS)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLNZGQBGCPDMT-DZGBDDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]1(C(=C3CC(C[C@H]3[C@@H]2O)(C)C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923982
Record name 6-Hydroxy-4,4,6a-trimethyl-3,4,5,5a,6,6a-hexahydrocyclopropa[f]indene-1a,2(1H)-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121843-89-8
Record name Isomerulidial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121843898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4,4,6a-trimethyl-3,4,5,5a,6,6a-hexahydrocyclopropa[f]indene-1a,2(1H)-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOMERULIDIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HA64EN5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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